N-Acetyl-L-leucine-p-nitroanilide
Overview
Description
N-Acetyl-L-leucine-p-nitroanilide is a chemical compound with the molecular formula C14H19N3O4 . It is also known by other names such as Acetyl-L-leucine 4-nitroanilide and (2S)-2-acetamido-4-methyl-N-(4-nitrophenyl)pentanamide . The molecular weight of this compound is 293.32 g/mol .
Molecular Structure Analysis
The molecular structure of N-Acetyl-L-leucine-p-nitroanilide includes an acetyl group attached to the L-leucine molecule and a p-nitroanilide group . The InChI string representation of the molecule is InChI=1S/C14H19N3O4/c1-9(2)8-13(15-10(3)18)14(19)16-11-4-6-12(7-5-11)17(20)21/h4-7,9,13H,8H2,1-3H3,(H,15,18)(H,16,19)/t13-/m0/s1
.
Physical And Chemical Properties Analysis
N-Acetyl-L-leucine-p-nitroanilide has a molecular weight of 293.32 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are 293.13755610 g/mol . The topological polar surface area of the compound is 104 Ų .
Scientific Research Applications
Synthesis and Use as an Enzyme Substrate : Optically pure N-Acetyl-L-leucine-p-nitroanilide has been synthesized and used as a substrate for various aminopeptidases. This compound is particularly useful for the assay of these enzymes, providing a method to measure enzymatic activity (E. V. Ramenskii et al., 2004); (W. Yutao et al., 2012).
Hydrolysis Studies with Chymotrypsin : Studies on the hydrolysis of N-Acetyl-L-leucine-p-nitroanilide with chymotrypsin have helped in understanding enzyme kinetics and mechanisms. It serves as a sensitive substrate, revealing details about enzyme behavior and inhibition (H. Bundy, 1963).
Research in Human Placenta : Research involving human placenta utilized N-Acetyl-L-leucine-p-nitroanilide to study specific enzymes that hydrolyze N-acetylaminoacyl-p-nitroanilides. This study provided insights into the properties and behavior of these enzymes in human tissues (T. Unger et al., 1979).
Medical Applications in Niemann-Pick Disease : N-Acetyl-L-leucine-p-nitroanilide has been used in studies related to Niemann-Pick disease type C (NPC). Research showed that N-Acetyl-DL-Leucine, a derivative of N-Acetyl-L-Leucine, is effective in improving ataxia symptoms in NPC patients. The compound was investigated for its potential therapeutic benefits (Danielle te Vruchte et al., 2019).
Investigation in Lysosomal Storage Disorders : Studies have shown that N-Acetyl-DL-Leucine, containing the N-Acetyl-L-Leucine enantiomer, can slow disease progression in lysosomal storage disorders. This research provides a foundation for further clinical trials and potential therapeutic applications (Ecem Kaya et al., 2021).
Role in Carrier Switching : Research indicates that acetylation of L-leucine, resulting in N-Acetyl-L-leucine, switches its carrier from the L-amino acid transporter to organic anion transporters. This finding is significant for understanding the pharmacokinetics and mechanism of action of drugs based on N-Acetyl-L-Leucine (G. Churchill et al., 2020).
properties
IUPAC Name |
(2S)-2-acetamido-4-methyl-N-(4-nitrophenyl)pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-9(2)8-13(15-10(3)18)14(19)16-11-4-6-12(7-5-11)17(20)21/h4-7,9,13H,8H2,1-3H3,(H,15,18)(H,16,19)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJKQHDBYBGOMH-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428584 | |
Record name | N-Acetyl-L-leucine-p-nitroanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-L-leucine-p-nitroanilide | |
CAS RN |
19746-40-8 | |
Record name | N-Acetyl-L-leucine-p-nitroanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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